molecular formula C20H32O4 B1212338 2,4-dihydroxy-6-tridecylbenzoic acid CAS No. 62071-09-4

2,4-dihydroxy-6-tridecylbenzoic acid

Cat. No.: B1212338
CAS No.: 62071-09-4
M. Wt: 336.5 g/mol
InChI Key: SGSYRRSNJWAOJZ-UHFFFAOYSA-N
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Description

Context within Natural Products Chemistry

2,4-Dihydroxy-6-tridecylbenzoic acid belongs to a class of naturally occurring phenolic lipids. While this specific compound is noted in chemical databases, its broader family of 6-alkyl-2,4-dihydroxybenzoic acids has been identified in various natural sources. For instance, related compounds have been reported in plants like Ginkgo biloba. nih.gov The study of such compounds is a cornerstone of natural products chemistry, which seeks to isolate, identify, and characterize chemical substances produced by living organisms.

Classification as an Alkylresorcinol and Anacardic Acid Analog

Chemically, this compound is classified as both an alkylresorcinol and an analog of anacardic acid. Anacardic acids are a family of compounds consisting of a salicylic (B10762653) acid backbone with a variable-length alkyl chain. wikipedia.org The core structure of this compound features a resorcinol (B1680541) (1,3-dihydroxybenzene) nucleus, a carboxylic acid group, and a long alkyl chain (tridecyl group), which aligns it with these classifications. This structural similarity suggests that it may share some of the biological activities observed in more extensively studied anacardic acids, such as antibacterial and antitumor properties. researchgate.netalphonsacashew.com

Historical and Contemporary Research Significance

Historically, research on this specific molecule has been limited. However, the broader class of anacardic acids has been a subject of scientific inquiry for their biological activities. wikipedia.org Contemporary research on analogous compounds, such as other 6-alkyl-2,4-dihydroxybenzoic acids and their derivatives, continues to explore their potential applications. For example, studies on similar structures have investigated their antimicrobial and cytotoxic effects. researchgate.net The tridecyl chain of this compound is of particular interest as the length and saturation of the alkyl chain in anacardic acid analogs are known to influence their biological activity. nih.gov

Overview of Current Research Landscape and Gaps

The current research landscape for this compound itself is sparse, with much of the available information being derived from studies on related anacardic acids and alkylresorcinols. A significant gap in the research is the lack of studies focusing specifically on the isolation, synthesis, and biological evaluation of this compound. While the synthesis of related 2,4-dihydroxybenzoic acids and their esters has been described, dedicated synthetic routes for the tridecyl derivative are not widely published. chemicalbook.comresearchgate.netgoogle.com Future research could focus on elucidating the specific biological activities of this compound and comparing them to its more well-known analogs. This would help to determine if the tridecyl substitution confers any unique properties.

Compound Properties

PropertyValue
IUPAC NameThis compound nih.gov
Molecular FormulaC20H32O4 nih.gov
Molecular Weight336.5 g/mol nih.gov
InChIKeySGSYRRSNJWAOJZ-UHFFFAOYSA-N nih.gov

Related Compound Research Findings

CompoundResearch FindingReference
Anacardic Acids (general)Exhibit antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov
Anacardic Acids (general)Have been investigated for potential antitumor properties. researchgate.netalphonsacashew.com
6-alkyl-2,4-dihydroxybenzoic acid analogsThe length of the alkyl chain influences biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62071-09-4

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

2,4-dihydroxy-6-tridecylbenzoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-17(21)15-18(22)19(16)20(23)24/h14-15,21-22H,2-13H2,1H3,(H,23,24)

InChI Key

SGSYRRSNJWAOJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O

Other CAS No.

62071-09-4

Synonyms

6-TDRA
6-tridecylresorcylic acid

Origin of Product

United States

Natural Occurrence and Bioprospecting

Plant-Based Sources

The compound 2,4-dihydroxy-6-tridecylbenzoic acid, also known as 6-tridecylresorcylic acid, and its close analogs are found in a variety of plants. These molecules belong to a class of phenolic lipids known as resorcylic acids, characterized by a dihydroxybenzoic acid core with an attached alkyl or alkenyl side chain.

Isolation from Lysimachia Species

Recent research into the chemical constituents of the Lysimachia genus has led to the discovery of several resorcylic acid derivatives. A 2024 study on Lysimachia tengyuehensis resulted in the isolation of eight resorcylic acid derivatives, four of which were new to science. nih.gov While the study did not specifically report the C13-tridecyl variant, it highlighted that the presence of long, lipophilic carbon chains at the C-5 or C-6 position of the resorcylic acid core was essential for the observed biological activities. nih.gov This finding underscores the potential of the Lysimachia genus as a source of long-chain resorcylic acids.

Presence in Ginkgo biloba (as a ginkgolic acid analog)

Ginkgo biloba is a well-known source of alkylphenolic acids, primarily ginkgolic acids, which are 2-hydroxy-6-alkylbenzoic acids. However, dihydroxy derivatives have also been identified. Notably, novel phenolic lipids isolated from the seeds of Ginkgo biloba were identified as a mixture containing 6-tridecylresorcylic acid (3%) and its C15 unsaturated analog, 6-(pentadec-8-enyl)resorcylic acid (97%). These compounds are considered 4-hydroxyanacardic acids and represent potential precursors to cardols (5-alkylresorcinols).

Identification in Knema Species (e.g., K. hookeriana, K. glauca)

The Knema genus, part of the Myristicaceae family, is a rich source of anacardic acids and alkyl/acyl resorcinols. tbzmed.ac.ir While the specific compound this compound has not been explicitly reported, closely related analogs have been isolated. From the stem bark of Knema hookeriana, researchers have successfully isolated and characterized known anacardic acids, including 2-hydroxy-6-tridecylbenzoic acid. researchgate.net This compound shares the same C13 alkyl side chain but has one fewer hydroxyl group on the aromatic ring compared to 6-tridecylresorcylic acid. The frequent production of various anacardic acids and alkylresorcinols across the Knema genus suggests a biosynthetic capability for producing a diverse range of these phenolic lipids. tbzmed.ac.ir

Table 1: Selected Botanical Sources of this compound and Related Analogs

Botanical Source Compound Isolated Common Name of Source
Ginkgo biloba (seeds) 6-Tridecylresorcylic acid Ginkgo Tree
Knema hookeriana 2-Hydroxy-6-tridecylbenzoic acid (analog) -

Other Botanical Sources

The core structure, 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid), is found in a number of other plants, including Solanum tuberosum (potato) and Cocos nucifera (coconut). nih.gov However, the specific attachment of a tridecyl side chain to this core is a much rarer occurrence. To date, Ginkgo biloba remains the most definitively documented botanical source of this compound itself.

Fungal and Microbial Sources

Discovery in Aspergillus Species (for related orsellinic acid derivatives)

While direct isolation of this compound from fungi is not widely documented, many fungal species, particularly within the Aspergillus genus, are prolific producers of structurally related compounds known as orsellinic acid derivatives. nih.gov Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a simple, archetypal polyketide that serves as a common precursor in the biosynthesis of more complex fungal metabolites. nih.gov

The biosynthesis of orsellinic acid is accomplished via a type I polyketide synthase (PKS) enzyme. nih.govnih.gov Fungal PKS genes responsible for orsellinic acid synthesis are found across various species, leading to a wide array of derivatives. researchgate.net For instance, researchers have successfully expressed a polyketide synthase from the mushroom Hericium erinaceus in the fungal host Aspergillus oryzae to produce orsellinic acid. nih.gov This demonstrates the utility of fungal platforms for producing these core structures. The enzymatic machinery that attaches a short methyl group in orsellinic acid provides a model for understanding how longer alkyl chains, such as the tridecyl group, could be attached by similar biosynthetic pathways in other organisms.

Table 2: Mentioned Chemical Compounds

Compound Name Alternative Name(s)
This compound 6-tridecylresorcylic acid; 4-hydroxyanacardic acid (C13:0)
2-hydroxy-6-tridecylbenzoic acid Anacardic acid (C13:0)
6-(pentadec-8-enyl)resorcylic acid 4-hydroxyanacardic acid (C15:1)
2,4-dihydroxybenzoic acid β-Resorcylic acid
Orsellinic acid 2,4-dihydroxy-6-methylbenzoic acid

Extraction and Isolation Methodologies in Research Contexts

The extraction and isolation of 2,4-dihydroxy-6-alkylbenzoic acids and their derivatives from microbial cultures follow established natural product chemistry protocols. The general workflow involves fermentation, extraction of the microbial biomass and/or culture broth, and subsequent chromatographic purification.

For fungal sources like Cochliobolus lunatus, the process typically begins with large-scale fermentation in a suitable liquid medium, such as potato dextrose broth or a malt (B15192052) extract-based medium. rhhz.net After a sufficient incubation period to allow for the production of secondary metabolites, the culture is harvested. The extraction process is often comprehensive, targeting both the mycelial mass and the culture filtrate.

The culture broth is typically extracted with a water-immiscible organic solvent, with ethyl acetate (B1210297) being a common choice due to its polarity, which is well-suited for capturing a wide range of secondary metabolites. nih.gov The fungal mycelia are often separated from the broth by filtration, dried, and then extracted separately, again using solvents like ethyl acetate or methanol (B129727).

The resulting crude extracts from both the broth and mycelia are then combined and concentrated under reduced pressure. This crude extract is a complex mixture of various compounds, and the next step involves a series of chromatographic techniques to isolate the target molecule. A common first step is column chromatography over silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient). This initial separation provides fractions that are enriched in compounds of similar polarity.

These fractions are then subjected to further purification steps, which may include preparative thin-layer chromatography (TLC) or, more commonly, high-performance liquid chromatography (HPLC). rhhz.net Reversed-phase HPLC, using columns such as C18 and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol, is particularly effective for separating individual alkylresorcylic acids and their derivatives. The final purity of the isolated compound is confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 1: Examples of Resorcylic Acid Derivatives from Mycological Sources

Compound ClassSpecific Compound ExampleProducing OrganismSource of OrganismReference
Resorcylic Acid LactonesCochliomycin GCochliobolus lunatusMarine-derived nih.govtandfonline.com
Resorcylic Acid LactonesCochliomycins D-FCochliobolus lunatusSea anemone-derived cncb.ac.cn
Resorcylic Acid Lactones7′(Z)-zeaenolCochliobolus lunatus (TA26-46)Zoanthid-derived rhhz.net

Table 2: Overview of Extraction and Isolation Techniques for Fungal Resorcylic Acids

StepTechniqueDetailsPurpose
Culturing Liquid FermentationGrowth in nutrient-rich media (e.g., potato dextrose broth, malt extract) for several weeks.To generate sufficient biomass and induce secondary metabolite production.
Extraction Solvent ExtractionThe culture broth and/or mycelia are extracted with organic solvents like ethyl acetate or methanol.To transfer the secondary metabolites from the aqueous culture medium and fungal cells into an organic solvent.
Concentration Rotary EvaporationThe solvent is removed under reduced pressure.To obtain a concentrated crude extract.
Initial Purification Column ChromatographyThe crude extract is passed through a silica gel column with a solvent gradient (e.g., hexane (B92381) to ethyl acetate).To separate the complex mixture into simpler fractions based on polarity.
Final Purification High-Performance Liquid Chromatography (HPLC)Fractions are further purified using preparative HPLC, often with a C18 column and a water/acetonitrile or water/methanol mobile phase.To isolate the pure compound from other closely related structures.

Biosynthesis and Enzymatic Pathways

Role of Polyketide Synthases (PKS)

In the context of 2,4-dihydroxy-6-tridecylbenzoic acid synthesis, a Type III PKS, specifically an alkylresorcylic acid synthase (ARAS), catalyzes the core biosynthetic steps. These enzymes select a specific long-chain fatty acyl-CoA as a starter unit, in this case, likely myristoyl-CoA (a C14 fatty acyl-CoA which after the addition of the carboxyl group results in a tridecyl—C13—alkyl chain on the final molecule), and condense it with three molecules of malonyl-CoA as extender units. mdpi.com This series of condensations results in a linear tetraketide intermediate that remains bound to the enzyme's active site. mdpi.com

The PKS then orchestrates the cyclization of this intermediate to form the aromatic resorcylic acid scaffold. The length of the alkyl side chain is determined by the specificity of the PKS for the initial fatty acyl-CoA starter unit.

Specific Enzyme Involvement: Olivetolic Acid Cyclase (OAC) and Tetraketide Synthase (TKS)

While a single Type III PKS can synthesize some alkylresorcylic acids, in many organisms, including Cannabis sativa, the biosynthesis of the closely related olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid) involves the cooperative action of two key enzymes: a tetraketide synthase (TKS) and an olivetolic acid cyclase (OAC). researchgate.net It is highly probable that a similar enzymatic system is responsible for the synthesis of this compound.

Tetraketide Synthase (TKS): This Type III PKS is responsible for the condensation of a fatty acyl-CoA starter unit with three malonyl-CoA extender units to produce a linear tetraketide intermediate. researchgate.net The substrate specificity of TKS for the starter unit is a critical determinant of the final product's alkyl chain length.

Olivetolic Acid Cyclase (OAC): This enzyme catalyzes the regiospecific intramolecular aldol (B89426) condensation of the linear tetraketide intermediate produced by TKS. researchgate.net This cyclization reaction forms the aromatic resorcinol (B1680541) ring and establishes the carboxylic acid group at the correct position, yielding the final alkylresorcylic acid. The involvement of a separate cyclase ensures the fidelity of the cyclization reaction, preventing the formation of pyrone byproducts that can occur when the PKS acts alone. researchgate.net

The coordinated action of TKS and OAC provides a robust and efficient pathway for the synthesis of alkylresorcylic acids.

Table 1: Key Enzymes in the Biosynthesis of Alkylresorcylic Acids

Enzyme Type Function
Tetraketide Synthase (TKS) Type III Polyketide Synthase Condenses a fatty acyl-CoA starter unit with three malonyl-CoA extender units to form a linear tetraketide intermediate.
Olivetolic Acid Cyclase (OAC) Cyclase Catalyzes the regiospecific aldol cyclization of the tetraketide intermediate to form the alkylresorcylic acid scaffold.
Alkylresorcylic Acid Synthase (ARAS) Type III Polyketide Synthase In some organisms, a single enzyme that performs both condensation and cyclization reactions to produce alkylresorcylic acids. mdpi.com

Engineered Biosynthetic Routes for Analog Generation

The modular nature of polyketide biosynthesis presents exciting opportunities for metabolic engineering to create novel "unnatural" natural products. By manipulating the genes encoding the biosynthetic enzymes, it is possible to generate analogs of this compound with altered alkyl chain lengths.

A key strategy for generating such analogs is to engineer the substrate specificity of the TKS and OAC enzymes. For instance, research has shown that dual engineering of Cannabis sativa OAC and TKS can lead to the production of olivetolic acid analogs with longer alkyl chains. nih.govnih.gov Specific mutations in the active sites of these enzymes can expand the range of fatty acyl-CoA starter units that can be accepted, leading to the synthesis of a homologous series of alkylresorcylic acids. nih.govnih.gov For example, the engineering of these enzymes has successfully produced 6-undecylresorcylic acid, a compound with an eleven-carbon alkyl chain. nih.govnih.gov This demonstrates the feasibility of producing this compound and other long-chain analogs through similar protein engineering approaches.

Table 2: Examples of Engineered Biosynthesis of Alkylresorcylic Acid Analogs

Original Product Engineered Enzymes Modification Resulting Analog(s) Reference
Olivetolic Acid (C5-alkyl) Cannabis sativa OAC and TKS Dual engineering with specific amino acid substitutions 6-Heptylresorcylic acid, 6-Nonylresorcylic acid, 6-Undecylresorcylic acid nih.govnih.gov
Various Polyketides Streptomyces PKSs Host-vector system for recombinant PKS expression Novel polyketide structures with altered chain lengths and cyclization patterns nih.gov

Comparative Analysis of Biosynthetic Intermediates

The biosynthesis of this compound proceeds through a series of well-defined intermediates. A comparative analysis of these intermediates with those from the biosynthesis of other alkylresorcylic acids reveals a conserved pathway with variations primarily in the length of the alkyl chain.

The key biosynthetic intermediates are:

Fatty Acyl-CoA Starter Unit: This is the initial building block that dictates the length of the alkyl side chain. For this compound, this would be myristoyl-CoA (C14). For olivetolic acid, it is hexanoyl-CoA (C6).

Linear Polyketide Intermediate: Following the condensation with three malonyl-CoA units, a linear tetraketide intermediate is formed. In the case of this compound synthesis, this would be a 3,5,7-trioxo-octadecanoyl-CoA.

Cyclized Alkylresorcylic Acid: The action of the cyclase (or the PKS itself) leads to the formation of the final aromatic product.

The primary difference between the biosynthetic pathways of various alkylresorcylic acids lies in the initial starter unit, with the subsequent enzymatic steps of condensation and cyclization being highly conserved.

Table 3: Comparison of Biosynthetic Intermediates for Different Alkylresorcylic Acids

Feature This compound Olivetolic Acid (2,4-dihydroxy-6-pentylbenzoic acid)
Starter Unit (Acyl-CoA) Myristoyl-CoA (C14) Hexanoyl-CoA (C6)
Linear Tetraketide Intermediate 3,5,7-Trioxo-octadecanoyl-CoA 3,5,7-Trioxo-decanoyl-CoA
Final Product This compound 2,4-dihydroxy-6-pentylbenzoic acid

Synthetic Methodologies and Structural Modifications

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the substrate promiscuity of enzymes involved in the biosynthesis of related natural products, particularly olivetolic acid (OA). In Cannabis sativa, olivetolic acid is produced by two key enzymes: olivetolic acid synthase (OAS), a type III polyketide synthase (PKS), and olivetolic acid cyclase (OAC). researchgate.net OAS selects a hexanoyl-CoA starter unit and elongates it with three molecules of malonyl-CoA to form a linear tetraketide intermediate. researchgate.netresearchgate.net OAC then catalyzes a regioselective aldol (B89426) cyclization to form the 2,4-dihydroxy-6-pentylbenzoic acid structure of OA. researchgate.netorgsyn.org

By engineering these enzymes, it is possible to generate analogs with different alkyl side chains. chemrxiv.org Researchers have successfully created OAC and tetraketide synthase (TKS) mutants that accommodate fatty acyl starter units longer than the natural C6 chain. nih.govtandfonline.com This allows for the production of resorcylic acids with alkyl chains up to at least undecyl (C11) and potentially tridecyl (C13) by supplying the corresponding fatty acids or their CoA esters to the engineered biocatalytic system. chemrxiv.orgnih.govbritannica.com For example, feeding various fatty acids to engineered yeast strains expressing the cannabinoid biosynthetic pathway has yielded a range of olivetolic acid and cannabigerolic acid (CBGA) analogs. britannica.com

An alternative to the plant-based enzymes is the use of fungal biosynthetic machinery. google.com Scientists have identified novel fungal PKS systems capable of producing olivetolic acid and its analogs without relying on the OAS/OAC enzyme pair or a constant supply of hexanoyl-CoA. researchgate.netgoogle.comfishersci.com These fungal pathways can be harnessed in microbial hosts like Saccharomyces cerevisiae or E. coli to produce the desired alkylated benzoic acid core. researchgate.netuclouvain.be

Chemical Synthesis Strategies for the Benzoic Acid Core

The purely chemical synthesis of 2,4-dihydroxy-6-tridecylbenzoic acid involves two primary steps: the formation of the 2,4-dihydroxybenzoic acid (β-resorcylic acid) core and the subsequent attachment of the tridecyl side chain.

The β-resorcylic acid core is commonly synthesized from resorcinol (B1680541) via the Kolbe-Schmitt reaction. wikipedia.orggoogle.com In this process, resorcinol is reacted with a bicarbonate salt (such as potassium or sodium bicarbonate) under a carbon dioxide atmosphere. google.comorgsyn.org The phenoxide ion generated from resorcinol in situ acts as a potent nucleophile, attacking CO2 to introduce a carboxyl group onto the aromatic ring, yielding 2,4-dihydroxybenzoic acid. britannica.com

The introduction of the C13 alkyl chain can be accomplished through a Friedel-Crafts alkylation of the resorcinol core. chemrxiv.orgnih.govtandfonline.com This classic electrophilic aromatic substitution reaction involves reacting resorcinol with a tridecyl halide (e.g., 1-bromotridecane) in the presence of a Lewis acid catalyst. nih.gov Given that the hydroxyl groups of resorcinol are strong ortho-, para-directors, the alkyl group is directed to the 2, 4, or 6 positions. While this can lead to a mixture of products, conditions can be optimized to favor the desired 6-alkylated isomer. tandfonline.comuclouvain.be A patent describes reacting resorcinol with n-decyl alcohol in the presence of a dehydrating agent like zinc chloride to produce decyl resorcinol, indicating a similar approach could be used for the tridecyl derivative. google.com

An alternative route involves the acylation of resorcinol with tridecanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction to convert the resulting ketone into the tridecyl alkyl chain.

Derivatization and Analog Synthesis

The this compound molecule serves as a template for further structural modifications at three key positions: the alkyl side chain, the aromatic ring, and the carboxyl group.

The length and structure of the alkyl side chain are known to be critical modulators of biological activity in related cannabinoid compounds. tandfonline.com The most effective way to generate analogs with varied side chains is through precursor-directed biosynthesis. By feeding engineered microbial strains (e.g., yeast) with a variety of fatty acids, a library of analogs can be produced. britannica.com This approach has been used to generate olivetolic acid analogs with butyl, hexyl, and heptyl groups, as well as chains containing branching, unsaturation (alkenes), or alkynes. tandfonline.combritannica.com This same principle allows for the synthesis of analogs of this compound with chains that are shorter, longer, or contain different functional groups.

Below is a table of representative alkyl side-chain analogs that can be generated using biosynthetic methods.

Fatty Acid Precursor Resulting Side Chain Analog Produced
Pentanoic Acid n-Pentyl (C5) 2,4-dihydroxy-6-pentylbenzoic acid
Heptanoic Acid n-Heptyl (C7) 2,4-dihydroxy-6-heptylbenzoic acid
Nonanoic Acid n-Nonyl (C9) 2,4-dihydroxy-6-nonylbenzoic acid
Undecanoic Acid n-Undecyl (C11) 2,4-dihydroxy-6-undecylbenzoic acid
5-Hexenoic Acid Pent-4-en-1-yl 2,4-dihydroxy-6-(pent-4-en-1-yl)benzoic acid

Aromatic Ring Substitutions

Standard electrophilic aromatic substitution reactions can be applied to modify the benzoic acid core, though the outcome is governed by the combined directing effects of the existing substituents. The two hydroxyl groups are strongly activating ortho-, para-directors, while the carboxyl group and the alkyl group are a meta-director and a weak ortho-, para-director, respectively. The powerful activating effect of the hydroxyls dominates, directing incoming electrophiles primarily to the 3- and 5-positions.

Halogenation: Bromination of 2,4-dihydroxybenzoic acid with bromine in glacial acetic acid has been shown to yield 5-bromo-2,4-dihydroxybenzoic acid. orgsyn.org This indicates that halogenation occurs at the position para to one hydroxyl group and ortho to the other, which is activated by both.

Nitration: Nitration, typically using nitric acid in a sulfuric acid medium, can introduce a nitro group onto the ring. fishersci.comyoutube.com Given the directing effects, the nitro group would be expected to add at the 3- or 5-position. The resulting nitro-substituted compound can then be reduced to an amino group, providing a handle for further functionalization. msu.edu

The carboxylic acid functional group can be readily converted into a variety of esters. This modification significantly alters the lipophilicity and polarity of the molecule.

A straightforward method is direct acid-catalyzed esterification (Fischer esterification). For instance, ethyl 2,4-dihydroxy-6-tridecylbenzoate is synthesized by refluxing the parent acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid. researchgate.net Similarly, various other alkyl esters (methyl, butyl, pentyl) of related 2,4-dihydroxy-6-alkylbenzoic acids have been prepared through alcoholysis. researchgate.net

Alternatively, for more sensitive substrates or to achieve esterification under milder conditions, coupling agents can be used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an ester bond between the carboxylic acid and an alcohol at room temperature. proquest.com

The table below lists potential ester derivatives.

Alcohol Reagent Resulting Ester
Methanol (B129727) Methyl 2,4-dihydroxy-6-tridecylbenzoate
Ethanol Ethyl 2,4-dihydroxy-6-tridecylbenzoate
Propanol Propyl 2,4-dihydroxy-6-tridecylbenzoate
Isopropanol Isopropyl 2,4-dihydroxy-6-tridecylbenzoate

Prenylation Reactions

Prenylation is a key step in the biosynthesis of cannabinoids, where a C10 geranyl group is attached to the aromatic ring of olivetolic acid to form cannabigerolic acid (CBGA). google.com This reaction is catalyzed by an aromatic prenyltransferase, specifically geranylpyrophosphate:olivetolate geranyltransferase (GOT). google.comyoutube.com

This enzymatic reaction can be applied to this compound. By incubating the acid with geranyl pyrophosphate (GPP) and a suitable prenyltransferase enzyme (such as NphB from Streptomyces or the native Cannabis enzyme), the geranyl moiety can be attached to the C3 position of the aromatic ring. britannica.com This would yield the corresponding tridecyl analog of CBGA, expanding the structural diversity to include complex terpenophenolic structures.

Regioselective Synthesis Challenges and Solutions

The synthesis of this compound, a member of the β-resorcylic acid family, presents significant challenges in achieving regioselectivity. The core of this challenge lies in controlling the position of electrophilic substitution on the electron-rich resorcinol ring, which has three potential sites for substitution (positions 2, 4, and 6). The two hydroxyl groups strongly activate the ring, but their directing effects can lead to a mixture of isomers. Furthermore, the reactivity of the hydroxyl groups themselves can lead to undesired O-alkylation or O-acylation in competition with the desired C-alkylation or C-acylation.

A primary difficulty is the introduction of the long tridecyl chain specifically at the C-6 position, ortho to both hydroxyl groups. Standard electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation, on resorcinol or 2,4-dihydroxybenzoic acid often result in a mixture of products, with substitution occurring at the more sterically accessible C-4 position or as a mixture of C-4 and C-6 substituted isomers.

Another significant challenge is the competition between C-alkylation and O-alkylation. The hydroxyl groups of the resorcinol ring are nucleophilic and can react with the alkylating agent to form ethers, which are often the thermodynamic products. Achieving selective C-alkylation requires careful selection of reaction conditions to favor the kinetic C-alkylated product.

To address these challenges, several synthetic strategies have been developed. These can be broadly categorized into two main approaches: direct electrophilic substitution on a pre-formed resorcylic acid core and the construction of the benzoic acid functionality on a pre-alkylated resorcinol ring.

One solution to control regioselectivity is through the use of protecting groups. By selectively protecting one or more of the hydroxyl groups or the carboxylic acid function, the reactivity of the resorcinol ring can be modulated to direct the incoming electrophile to the desired position. For instance, protection of the hydroxyl groups as ethers or esters can alter their directing influence and steric hindrance, thereby favoring substitution at a specific position.

Another strategy involves the use of directed ortho-metalation. In this approach, a directing group, often one of the hydroxyl groups or a derivative, is used to direct a metalating agent (typically an organolithium reagent) to the adjacent ortho position (C-6). The resulting organometallic intermediate can then react with an electrophile, such as a tridecyl halide, to introduce the alkyl chain with high regioselectivity.

Furthermore, the choice of the electrophilic substitution reaction and the catalyst is crucial. For instance, the Gattermann or Houben-Hoesch reactions can be employed to introduce a formyl or acyl group, respectively, at a specific position on the resorcinol ring, which can then be further modified. The conditions for these reactions can be optimized to favor the desired regioisomer.

The synthesis of anacardic acid and its analogues, which share the 6-alkylsalicylic acid scaffold, has provided valuable insights into overcoming these regioselectivity challenges. nih.govacs.orgresearchgate.nettandfonline.commdpi.com

The following tables summarize some of the key findings from research into the regioselective synthesis of related compounds, highlighting the conditions that influence the outcome of the reaction.

Table 1: Regioselectivity in the Alkylation of Dihydroxyaromatic Compounds

SubstrateAlkylating AgentBase/CatalystSolventTemperatureMajor ProductYield (%)Reference
2,4-DihydroxybenzaldehydeAlkyl BromidesCsHCO₃Acetonitrile (B52724)80°C4-O-Alkylatedup to 95 nih.gov
ResorcinolAlkenesRe₂(CO)₁₀Toluene160-180°Cortho-MonoalkylatedGood

Table 2: Acylation and Carboxylation Reactions for the Synthesis of Resorcylic Acid Derivatives

SubstrateReagentCatalyst/ConditionsProductYield (%)Reference
ResorcinolAcetic AcidProton Acid Catalyst2,4-Dihydroxyacetophenone68 google.com
2,4-DihydroxytolueneAcid AnhydrideBF₃2,4-Dihydroxy-5-methylacetophenone derivatives≥60 google.com
o- or p-Hydroxylated Phenyl Aldehyde/KetoneHydrogen PeroxideBaseBenzenediol and CarboxylateVaries wikipedia.orgorganic-chemistry.org

Biological Activities and Molecular Mechanisms

Antimicrobial Research

Research has explored the antimicrobial effects of various 6-alkyl-2,4-dihydroxybenzoic acids, revealing activity against a range of bacterial and fungal species. The efficacy is largely dependent on the specific microbial strain and the structure of the compound, particularly the alkyl side chain. researchgate.netmdpi.com

Antibacterial Efficacy

Studies on analogs of 2,4-dihydroxy-6-tridecylbenzoic acid indicate a general trend of higher potency against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.netnih.gov

There is no specific information available regarding the activity of this compound against Bacillus subtilis, Methicillin-resistant Staphylococcus aureus (MRSA), or Vancomycin-resistant Enterococci (VRE).

However, research on a closely related analog, 2,4-dihydroxy-6-n-pentylbenzoic acid , demonstrated weak antibacterial activity against a pathogenic strain of Staphylococcus aureus. nih.govresearchgate.net Similarly, natural anacardic acids have shown bactericidal activity against both methicillin-susceptible and methicillin-resistant S. aureus strains. mdpi.com Studies on various anacardic acids have also confirmed their inhibitory effects against Bacillus subtilis. researchgate.net

No specific data on the activity of this compound against Salmonella typhimurium has been reported.

The analog 2,4-dihydroxy-6-n-pentylbenzoic acid was found to have weak activity against Escherichia coli, with inhibition zones ranging from 9-15 mm. nih.govresearchgate.net Other studies on anacardic acids have generally shown limited to no direct antimicrobial activity against Gram-negative species like Escherichia coli. researchgate.netnih.gov

There is currently no specific research available on the biofilm scavenging capabilities or the precise interference with bacterial metabolism by this compound. However, anacardic acids, as a class, are known to inhibit the metabolism of various bacteria, including Bacillus subtilis and Escherichia coli. researchgate.net

Antifungal Efficacy (Cladosporium sphaerospermum, Candida albicans)

There is no specific information available regarding the antifungal activity of this compound against Candida albicans.

In studies of its analogs, 2,4-dihydroxy-6-n-pentylbenzoic acid was identified as a potent inhibitor of the fungus Cladosporium sphaerospermum, with a minimum inhibitory quantity of 5.0 µg. nih.govresearchgate.net Further analysis indicated that the presence of a free hydroxyl group at the C-4 position on the aromatic ring enhances the antifungal effect against this organism. nih.govresearchgate.net

Table 1: Antifungal and Antibacterial Activity of 2,4-dihydroxy-6-n-pentylbenzoic acid

Target OrganismTypeMethodResultCitation
Cladosporium sphaerospermumFungusBioautographyPotent inhibitor (5.0 µg) nih.govresearchgate.net
Staphylococcus aureusGram-Positive BacteriumDisc DiffusionWeakly active (9-15 mm inhibition zone) nih.govresearchgate.net
Escherichia coliGram-Negative BacteriumDisc DiffusionWeakly active (9-15 mm inhibition zone) nih.govresearchgate.net

Modes of Antimicrobial Action

The precise modes of antimicrobial action for this compound have not been detailed in the available literature. For the broader class of anacardic acids, the antibacterial activity is often linked to the properties of the long alkyl chain. researchgate.netnih.gov

Antiproliferative and Anticancer Research (In Vitro Studies)

While direct studies on this compound are not available, research on related acylphenol and chalcone (B49325) derivatives reveals significant cytotoxic activity against various cancer cell lines.

Acylphenols and chalcones, which are structurally related to benzoic acid derivatives, have demonstrated notable cytotoxic effects. For instance, acylphloroglucinol derivatives isolated from Garcinia cowa showed selective toxicity toward colon cancer cell lines (HT-29 and HCT116) when compared to normal colon cells. nih.gov Similarly, two acylphloroglucinols from Eucalyptus cinerea, Sideroxylonal-B and Macrocarpal-A, exhibited potent cytotoxic activity against breast (MCF7), laryngeal (HEP2), and colonic (CaCo) carcinoma cell lines, with greater potency observed against the MCF7 breast cancer line. nih.gov

Chalcones, which share a common phenolic scaffold, are also well-documented for their anticancer properties. The compound 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), derived from Cleistocalyx operculatus and Syzygium nervosum, has shown concentration-dependent cytotoxicity against human pancreatic cancer cells (PANC-1 and MIA PACA2) and cervical cancer cell lines (C-33A, HeLa, and SiHa). nih.govnih.gov In pancreatic cells, DMC induced apoptosis through the activation of caspases-3 and -9. nih.gov In cervical cancer cells, it was found to cause DNA damage and arrest the cell cycle in the G0/G1 phase. nih.gov

Table 1: Cytotoxic Activity of Related Acylphenol Derivatives

Compound Cancer Cell Line IC50 Value (µg/mL) Source
Sideroxylonal-B Breast (MCF7) 4.4 ± 0.25 nih.gov
Sideroxylonal-B Laryngeal (HEP2) 7.2 ± 0.5 nih.gov
Sideroxylonal-B Colonic (CaCo) 4.0 ± 0.36 nih.gov
Macrocarpal-A Breast (MCF7) 7.8 ± 0.3 nih.gov
Macrocarpal-A Laryngeal (HEP2) 14.8 ± 0.55 nih.gov

Table 2: Cytotoxic Activity of a Related Chalcone Derivative (DMC)

Compound Cancer Cell Line IC50 Value (µM) Source
DMC Pancreatic (PANC-1) 10.5 ± 0.8 nih.gov
DMC Pancreatic (MIA PaCa2) 12.2 ± 0.9 nih.gov
DMC Cervical (HeLa) 10.05 ± 0.22 nih.gov
DMC Cervical (C-33A) 15.76 ± 1.49 nih.gov

Antileishmanial Activity and Targeted Enzyme Inhibition

Research has identified promising antileishmanial activity in alkyl-resorcinol derivatives, a class of compounds that includes close structural analogs of this compound.

The enzyme GDP-Mannose Pyrophosphorylase (GDP-MP) is crucial for the synthesis of mannose-rich glycoconjugates that are essential for the survival and virulence of the Leishmania parasite. nih.govmdpi.com The disruption of this enzyme's function has been validated as a key target for developing new antileishmanial drugs. nih.govnih.gov

A study investigating alkyl-resorcinol derivatives as inhibitors of this enzyme identified a closely related compound, 2-hydroxy-6-tridecylbenzoic acid , as having inhibitory activity against the Leishmania infantum GDP-MP (LiGDP-MP). This finding suggests that the benzoic acid scaffold with a long alkyl chain is a viable structure for targeting this essential parasitic enzyme. The absence of one hydroxyl group distinguishes this active compound from the subject of this article, this compound.

The development of specific inhibitors against the parasitic GDP-MP is a promising strategy, as significant structural differences exist between the leishmanial enzyme and its human counterpart, which could allow for targeted therapy with fewer side effects. mdpi.com

Other Investigated Biological Activities (Cellular and Biochemical Levels)

Anacardic acids exhibit notable antioxidant properties that are mechanistically distinct from common radical scavenging. Their primary mode of action is as preventive antioxidants, functioning through the inhibition of pro-oxidant enzymes and the chelation of metal ions. researchgate.net This activity is largely attributed to the C15-alkenyl side chain. researchgate.net

Key antioxidant mechanisms of anacardic acids include:

Enzyme Inhibition : Anacardic acids have been shown to inhibit xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals. researchgate.netcabidigitallibrary.org They also inhibit lipoxygenase, which is involved in the oxidation of linoleic acid. researchgate.net Unlike many inhibitors that follow Michaelis-Menten kinetics, the inhibition of xanthine oxidase by anacardic acids follows the Hill equation. researchgate.net

Metal Chelation : The compounds can chelate divalent metal ions such as Fe²⁺ or Cu²⁺, which prevents them from participating in redox reactions that generate reactive oxygen species (ROS). researchgate.net

Modulation of Cellular Antioxidant Systems : In experimental models of inflammation, pretreatment with anacardic acid led to a significant increase in the levels of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant, and a decrease in malondialdehyde (MDA) concentrations, a marker of lipid peroxidation. nih.govacs.org

While anacardic acids demonstrate these protective antioxidant effects, some studies note that they may also stimulate the production of cellular superoxide by inhibiting the SUMOylation of NADPH oxidase. nih.gov

Table 1: Investigated Antioxidant Mechanisms of Anacardic Acids This table is interactive. You can sort and filter the data.

Mechanism Target/Effect Finding Reference
Enzyme Inhibition Xanthine Oxidase Prevents the generation of superoxide radicals. researchgate.net
Enzyme Inhibition Lipoxygenase-1 Competitively inhibits the enzyme with a reported IC50 of 6.8 μM for anacardic acid (C15:1). researchgate.netmdpi.com
Metal Chelation Divalent Metal Ions (e.g., Fe²⁺, Cu²⁺) Prevents participation in ROS-generating reactions. researchgate.net
Cellular Response Glutathione (GSH) Levels Increased levels of the endogenous antioxidant GSH. nih.govacs.org

| Cellular Response | Malondialdehyde (MDA) | Diminished concentration, indicating reduced lipid peroxidation. | nih.govacs.org |

Anacardic acids demonstrate significant anti-inflammatory properties through the modulation of key inflammatory pathways and mediators. nih.govnih.gov A primary mechanism is the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govtaylorandfrancis.com Anacardic acid accomplishes this by inhibiting the IκBα kinase (IKK), which prevents the subsequent phosphorylation and degradation of the inhibitory subunit IκBα. This action ultimately blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-regulated genes involved in inflammation. nih.gov The inhibition of p300 histone acetyltransferase (HAT) by anacardic acid is also believed to play a critical role in this suppression. nih.gov

In vivo studies using mouse models have substantiated these molecular findings. Pretreatment with anacardic acid has been shown to significantly reduce inflammatory responses.

Table 2: In Vivo Anti-inflammatory Effects of Anacardic Acid This table is interactive. You can sort and filter the data.

Model/Assay Finding Reported Effect Reference
Carrageenan-induced Paw Edema Reduction of paw edema A 25 mg/kg dose reduced edema by 66.66% at 2 hours and 54.76% at 4 hours. nih.govacs.org
Peritonitis Model Reduced leukocyte and neutrophil migration A 25 mg/kg dose significantly reduced immune cell migration to the intraperitoneal cavity. nih.gov
Myeloperoxidase (MPO) Activity Inhibition of MPO enzyme A 25 mg/kg dose resulted in a 61.6% inhibition of MPO activity in tissue. acs.org

| Acetic Acid-induced Writhing | Reduction in abdominal writhing | A 25 mg/kg dose caused a 94.0% reduction, comparable to morphine. | nih.gov |

These results indicate that the anti-inflammatory actions of anacardic acid are linked to its ability to inhibit the release of inflammatory mediators such as prostaglandins, histamine, and bradykinin, and to reduce oxidative stress at the site of inflammation. nih.gov

Anacardic acids have been identified as inhibitors of a wide range of enzymes, highlighting their potential to modulate various physiological and pathological processes. taylorandfrancis.comgavinpublishers.com Their inhibitory profile includes enzymes involved in neurotransmission, inflammation, and melanin (B1238610) production.

One of the notable targets is acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. science.govnih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Studies have shown that anacardic acids can inhibit AChE, with the degree of unsaturation in the side chain influencing the activity; a triene anacardic acid was found to be more potent. science.gov Furthermore, a copper (Cu) complex of anacardic acid demonstrated a lower coupling energy with the enzyme in silico, suggesting a stronger interaction compared to anacardic acid alone. nih.gov

Regarding nitric oxide (NO), an important signaling molecule in inflammation, its production is catalyzed by nitric oxide synthases (NOS). plos.org While NO has protective roles, its overproduction by inducible NOS (iNOS) during chronic inflammation can lead to tissue damage. plos.org Anacardic acids have been reported to inhibit nitric oxide production, which is a facet of their anti-inflammatory activity. mdpi.com They have also been found to inhibit other enzymes linked to inflammation and oxidative stress, such as lipoxygenase and xanthine oxidase. researchgate.nettaylorandfrancis.com

Structure Activity Relationships Sar and Pharmacophore Analysis

Influence of Alkyl Chain Length on Biological Efficacy

The length of the alkyl chain at the C-6 position of the resorcylic acid scaffold is a critical determinant of biological activity, particularly its antibacterial properties. Research on olivetolic acid (OA) derivatives, which share the same core structure but with varying alkyl chain lengths, has demonstrated that the incorporation of longer alkyl chains can confer significant antibacterial properties.

Specifically, studies have revealed that OA derivatives with n-undecyl and n-tridecyl side-chains exhibit potent antibacterial activity against Bacillus subtilis, achieving a Minimum Inhibitory Concentration (MIC) value of 2.5 μM. nih.gov This suggests that the extended lipophilic nature of the tridecyl chain in 2,4-dihydroxy-6-tridecylbenzoic acid is a key contributor to its biological function. The increased hydrophobicity is thought to facilitate interaction with and disruption of bacterial cell membranes. frontiersin.org

Further investigations into a series of 2,4-dihydroxy-6-alkylbenzoic acids have provided more nuanced insights. While a general trend of increasing activity with longer alkyl chains is observed, there appears to be an optimal length for maximal efficacy against certain bacterial strains. For instance, in a study of related compounds, the highest potencies against Staphylococcus aureus and Bacillus subtilis were achieved with n-pentyl and n-heptyl moieties. nih.gov However, for other activities, the n-tridecyl chain has been shown to be highly effective. nih.gov

Table 1: Influence of Alkyl Chain Length on Antibacterial Activity of Olivetolic Acid Analogs against B. subtilis
CompoundAlkyl Chain LengthMIC (μM)
Olivetolic Acid (OA)n-pentyl>50
OA derivativen-heptyl25
OA derivativen-nonyl12.5
OA derivativen-undecyl2.5
This compound analogn-tridecyl2.5

Data compiled from studies on olivetolic acid analogs. nih.gov

Significance of Hydroxyl and Carboxyl Group Positions

The arrangement of the hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring is fundamental to the biological activity of this compound. These hydrophilic groups, in concert with the lipophilic alkyl chain, create an amphipathic molecule capable of interacting with biological targets.

The two hydroxyl groups at positions 2 and 4, and the carboxyl group at position 1, are essential for the anti-MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) bioactivity of resorcylic acid derivatives. nih.gov The hydroxyl groups can participate in hydrogen bonding interactions with target enzymes or receptors, while the carboxyl group, which is typically ionized at physiological pH, can form ionic interactions. These interactions are crucial for the binding of the molecule to its biological target.

The decarboxylation of olivetolic acid to form olivetol (B132274) results in a loss of activity against certain targets, highlighting the importance of the carboxyl group for bioactivity. nih.gov This suggests that the carboxylate is a key part of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.

Impact of Aromatic Ring Substitutions on Activity

For instance, in related phenolic compounds, the introduction of electron-withdrawing or electron-donating groups can significantly impact their antibacterial or antioxidant activities. rsc.org The nature and position of these substituents are critical. For example, studies on other aromatic carboxylic acids have shown that the placement of substituents can dramatically alter selectivity for different biological targets. nih.gov

In the context of this compound, while specific studies on a wide range of aromatic substitutions are limited, it can be inferred from broader SAR studies on phenolic compounds that modifications to the aromatic ring would likely have a profound effect on its biological profile. nih.govnih.gov For example, the introduction of a bulky substituent ortho to the carboxyl group could sterically hinder its ability to interact with a target protein. Conversely, the addition of a small, electron-withdrawing group could enhance its acidity and potentially its binding affinity.

Role of Prenylation in Enhancing Biological Activities

Prenylation, the attachment of a prenyl group (a five-carbon isoprene (B109036) unit), is a common modification of phenolic compounds that often enhances their biological activity. In the biosynthesis of cannabinoids, olivetolic acid is prenylated to form cannabigerolic acid (CBGA), a key precursor to other cannabinoids. nih.govjst.go.jp This prenylation step is catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT). nih.gov

The addition of a prenyl group, typically at the C-3 or C-5 position of the resorcylic acid ring, increases the lipophilicity of the molecule. This enhanced hydrophobicity can improve the compound's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. jst.go.jp In some cases, the prenyl moiety itself may directly participate in binding interactions with the target.

While this compound is not itself prenylated, the study of prenylated analogs provides valuable insight into how the introduction of lipophilic appendages can modulate bioactivity. The enhanced efficacy of some prenylated natural products underscores the importance of a balanced hydrophilic-lipophilic character in drug design. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the biological activity of compounds like this compound. nih.gov These in silico techniques can accelerate the drug discovery process by identifying promising lead compounds and guiding their optimization.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov For alkylresorcinolic acids, a QSAR model could be developed to predict antibacterial activity based on descriptors such as alkyl chain length, lipophilicity (logP), and electronic properties of the aromatic ring. frontiersin.org Such models can help to identify the optimal alkyl chain length or the most favorable substitutions on the aromatic ring for a desired biological effect.

Molecular docking simulations can provide insights into how this compound might bind to a specific biological target, such as a bacterial enzyme. nih.gov By predicting the binding mode and affinity, docking studies can help to elucidate the mechanism of action and identify key interactions between the compound and the protein. nih.gov This information can then be used to design new analogs with improved binding and, consequently, enhanced biological activity. While specific computational studies on this compound are not widely reported, the application of these methods to similar phenolic compounds has proven to be a valuable strategy in drug design. researchgate.net

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
Olivetolic acid
Olivetol
Cannabigerolic acid

Advanced Analytical Techniques for Research and Characterization

Chromatographic Methods

Chromatographic techniques are essential for separating 2,4-dihydroxy-6-tridecylbenzoic acid from complex mixtures, assessing its purity, and performing quantification. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like alkylresorcylic acids. For this compound, a reverse-phase (RP-HPLC) method would be the most common approach. This method separates compounds based on their hydrophobicity. Due to its long tridecyl chain, the compound is significantly nonpolar, which would lead to strong retention on a C18 or C8 stationary phase.

A typical RP-HPLC method would involve a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous phase (e.g., with formic acid or phosphoric acid) to ensure the carboxylic acid group remains protonated for better peak shape. sielc.comsielc.com A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would likely be necessary to elute the highly retained this compound and separate it from less hydrophobic impurities. ekb.eg Detection is commonly performed using a UV detector, as the phenolic ring is a chromophore. sielc.comhelixchrom.com For quantification and purity assessment, a validated method would be established following ICH guidelines, determining parameters like linearity, precision, and accuracy. ekb.egfoodb.ca

Table 1: Hypothetical HPLC Parameters for this compound Analysis

Parameter Example Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) The nonpolar stationary phase interacts with the tridecyl chain, providing retention.
Mobile Phase A Water with 0.1% Formic Acid Acidifier to suppress ionization of the carboxyl group.
Mobile Phase B Acetonitrile or Methanol (B129727) Organic solvent to elute the hydrophobic compound.
Elution Gradient To effectively separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension.

| Detection | UV at ~270-280 nm | The phenolic ring absorbs UV light in this range. |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography (GC) is suitable for volatile or semi-volatile compounds. Due to its relatively high molecular weight and polar hydroxyl and carboxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the polar functional groups into less polar, more volatile ones. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH and -COOH groups into trimethylsilyl (B98337) (-OTMS) ethers and esters.

Once derivatized, the compound can be analyzed by GC, typically using a nonpolar capillary column. The temperature program would start at a lower temperature and ramp up to elute the high-boiling point derivative. When coupled with a Mass Spectrometer (GC-MS), this technique provides both retention time data for identification and mass spectra for structural confirmation. sigmaaldrich.comnih.gov GC-MS is a powerful tool for identifying and quantifying alkylresorcinol metabolites in biological samples after appropriate derivatization. sigmaaldrich.com

Thin Layer Chromatography (TLC) for Screening and Separation

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for screening, reaction monitoring, and preliminary separation. nih.gov For this compound, both normal-phase and reversed-phase TLC could be utilized.

On a normal-phase silica (B1680970) gel plate, the polar head (dihydroxybenzoic acid moiety) would interact with the stationary phase, while the nonpolar tridecyl tail would have less affinity. A mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would be used for development. researchgate.net On a reversed-phase (e.g., RP-18) plate, the separation mechanism is inverted; the nonpolar tail interacts strongly with the stationary phase, requiring a more polar mobile phase (e.g., methanol/water mixtures). ocl-journal.org

Spots can be visualized under UV light (at 254 nm) due to the aromatic ring. Specific spray reagents, like a solution of Fast Blue B salt, can be used to produce colored spots characteristic of phenolic compounds. researchgate.net While primarily qualitative, TLC can be made semi-quantitative using densitometry.

Spectroscopic Characterization (General Methods)

Spectroscopic methods are indispensable for the definitive structural elucidation of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H NMR and ¹³C NMR spectra would provide critical information.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the resorcinol (B1680541) ring, with their chemical shifts and coupling patterns confirming the substitution pattern. spectrabase.comchemicalbook.com Signals for the long aliphatic tridecyl chain would appear in the upfield region (~0.8-1.6 ppm), with a distinct triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The phenolic hydroxyl protons and the carboxylic acid proton would appear as broad singlets at a downfield chemical shift, and their presence could be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carboxyl carbon, the aromatic carbons (with those attached to hydroxyl groups appearing at characteristic downfield shifts), and the series of carbons in the tridecyl chain. rsc.org

2D NMR: Techniques like COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons, confirming the attachment of the tridecyl group and the relative positions of all functional groups on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification. For a compound like this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable, typically coupled with an HPLC system (LC-MS). helixchrom.com

The mass spectrum would be expected to show a prominent ion corresponding to the molecular weight of the compound. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed. Common fragmentation patterns for benzoic acids include the loss of water (M-18) and the loss of the carboxyl group as CO₂ (M-45). youtube.com A significant fragmentation pathway for this specific molecule would be benzylic cleavage at the bond between the aromatic ring and the tridecyl chain, leading to a characteristic loss of a C₁₂H₂₅ radical. Analysis of these fragments allows for the confirmation of the different structural parts of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its principal functional groups. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the carboxylic acid would influence the shape and position of this band. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1650-1700 cm⁻¹. Aromatic C=C stretching vibrations would likely be observed in the 1450-1600 cm⁻¹ region. The long tridecyl chain would contribute to strong C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is governed by the electronic transitions within the dihydroxybenzoic acid chromophore. For its close structural relative, 2,4-dihydroxybenzoic acid, absorption maxima are observed at approximately 208 nm, 258 nm, and 296 nm when measured in an acidic mobile phase. ekb.eg It is anticipated that this compound would exhibit a similar UV-Vis profile, as the long alkyl chain does not significantly participate in the chromophoric system. The pH of the solvent can influence the UV-Vis spectrum of phenolic compounds. ekb.eg

Spectroscopic Technique Expected Absorption Regions for this compound
Infrared (IR) SpectroscopyO-H (Carboxylic Acid): 2500-3300 cm⁻¹ (broad) C-H (Alkyl): 2850-2960 cm⁻¹ C=O (Carboxylic Acid): 1650-1700 cm⁻¹ C=C (Aromatic): 1450-1600 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopyλmax ≈ 208 nm, 258 nm, 296 nm

Method Development and Validation for Research Applications

The development and validation of analytical methods are crucial for the accurate quantification of this compound in various research contexts. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such compounds.

Method Development: A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis of this compound, given its significant non-polar tridecyl chain. The development of such a method would involve the systematic optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Key considerations for method development include:

Column Selection: A C18 or C8 stationary phase would be appropriate to provide sufficient hydrophobic interaction with the tridecyl chain.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol would be used. The long alkyl chain of the target molecule suggests that a higher proportion of the organic solvent will be necessary for elution.

Buffer pH: The pH of the aqueous component of the mobile phase is critical. To ensure the carboxylic acid group is in its protonated, less polar form, a pH below the pKa of the carboxylic acid (typically around 3-4) is recommended. This enhances retention on a reverse-phase column and improves peak shape.

Detection: UV detection would be the most straightforward method, with the wavelength set at one of the absorption maxima, such as 258 nm or 296 nm, to maximize sensitivity. ekb.eg

Validation: Once a suitable HPLC method is developed, it must be validated according to established guidelines to ensure its reliability for research applications. The validation process typically assesses the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation Parameter Objective Typical Acceptance Criteria for Research Applications
SpecificityTo ensure the signal is from the target analytePeak purity analysis, comparison with a reference standard
LinearityTo establish a quantifiable relationship between concentration and responseCorrelation coefficient (r²) > 0.99
AccuracyTo determine the closeness to the true valueRecovery of 80-120%
PrecisionTo assess the method's reproducibilityRelative Standard Deviation (RSD) < 2%
RobustnessTo evaluate the method's reliability with minor changesConsistent results with variations in pH, mobile phase composition, etc.

Future Research Directions and Potential Applications in Academic Contexts

Discovery of Novel Analogs and Derivatives

The foundational 2,4-dihydroxybenzoic acid skeleton serves as a versatile scaffold for chemical modification, enabling the synthesis of a wide array of novel analogs and derivatives. Research efforts in this area would likely focus on targeted structural alterations to modulate the compound's physicochemical properties and biological activity.

Key strategies for derivatization include:

Modification of the Carboxyl Group: Esterification of the carboxylic acid function is a common strategy. For instance, the synthesis of methyl, ethyl, and butyl esters of the related 2,4-dihydroxy-6-n-pentylbenzoic acid has been performed to evaluate how these changes impact antifungal and antibacterial properties. researchgate.netnih.gov

Alteration of the Hydroxyl Groups: The two hydroxyl groups on the aromatic ring can be selectively alkylated or acylated. The synthesis of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid from its dihydroxy precursor is a documented example that allows for the investigation of the role of each hydroxyl group in biological activity. researchgate.netnih.gov

Synthesis of Complex Conjugates: More complex derivatives, such as hydrazide-hydrazones, have been synthesized from 2,4-dihydroxybenzoic acid. mdpi.com These efforts aim to combine the structural features of the parent molecule with other pharmacologically active moieties to create hybrid compounds with enhanced or novel therapeutic effects. mdpi.com

In ongoing research to find new anticancer agents, derivatives based on the 2,4-dihydroxybenzoic acid skeleton are being synthesized as a starting point for medicinal chemistry exploration. nih.gov

Elucidation of Uncharacterized Biological Activities and Mechanisms

While the parent 2,4-dihydroxybenzoic acid and its shorter-chain analogs are known to possess certain biological activities, the specific profile of the tridecyl derivative remains largely uncharacterized. Future research should focus on systematic screening to identify and understand its biological effects.

Antimicrobial and Antifungal Activity: Derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have demonstrated antifungal activity against the fungus Cladosporium sphaerospermum and weak antibacterial effects against S. aureus and E. coli. researchgate.netnih.gov Studies show that a free hydroxyl group at the C-4 position may enhance antifungal effects. nih.gov The parent compound, 2,4-dihydroxybenzoic acid, has shown notable antimicrobial properties against various pathogens, including E. coli, Salmonella, and L. monocytogenes. mdpi.com It is plausible that the long tridecyl chain of 2,4-dihydroxy-6-tridecylbenzoic acid could enhance these activities by improving its ability to disrupt microbial cell membranes.

Anticancer Potential: Analogs based on the 2,4-dihydroxybenzoic acid skeleton are being investigated for their ability to suppress cancer stem cell potential in colorectal cancer. nih.gov One such analog was found to target the ALDH1 enzyme and inhibit key signaling pathways like WNT, STAT3, and NF-κB. nih.gov Furthermore, hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have shown selective antiproliferative activity against various human cancer cell lines, including glioblastoma (LN-229). mdpi.com Future studies should evaluate this compound against a broad panel of cancer cell lines to determine its potential as a novel anticancer agent.

Table 1: Summary of Biological Activities of Related Dihydroxybenzoic Acid Derivatives
CompoundActivity TypeTarget Organism/Cell LineKey FindingsSource
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideAntibacterialStaphylococcus aureus (MRSA)Strong activity with MIC of 3.91 µg/mL. mdpi.com
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazideAntiproliferativeLN-229 (Glioblastoma cell line)Inhibited cancer cell proliferation with an IC50 value of 0.77 µM. mdpi.com
Methyl 2,4-dihydroxy-6-n-pentylbenzoateAntifungalCladosporium sphaerospermumShowed the highest antifungal activity (2.5 µg) among tested esters. researchgate.netnih.gov
2,4-dihydroxybenzoic acidAntimicrobialE. coli, P. aeruginosa, S. aureusPossessed strong antimicrobial properties at a concentration of 2 mg/mL. mdpi.com

Development of Biotechnological Production Platforms

Traditional chemical synthesis of dihydroxybenzoic acids often relies on methods like the Kolbe-Schmitt reaction, which can require high temperatures and pressures. youtube.comwikipedia.org Future research should explore more sustainable and environmentally friendly biotechnological production methods for this compound.

Enzymatic Synthesis: The enzymatic Kolbe–Schmitt reaction, which uses CO2 fixation, presents a promising alternative. nih.gov Hydroxybenzoic acid (de)carboxylase enzymes have been successfully used for the regioselective carboxylation of phenolic compounds. nih.gov For example, 2,6-dihydroxybenzoic acid has been produced from resorcinol (B1680541) using a decarboxylase-catalyzed reaction. mdpi.comresearchgate.net Research could focus on identifying or engineering enzymes capable of carboxylating 4-tridecylresorcinol to produce the target compound with high specificity and yield.

Whole-Cell Biocatalysis: A more advanced approach involves engineering microbial cell factories. Strains of microorganisms like Saccharomyces cerevisiae or E. coli could be metabolically engineered to produce this compound de novo from simple feedstocks like glucose. nih.gov This has been achieved for the production of 2-hydroxyterephthalic acid, demonstrating the feasibility of using engineered microbes for the biosynthesis of complex aromatic acids. nih.gov Such platforms would offer a scalable and sustainable manufacturing process.

Exploration of Non-Medical Applications

The distinct chemical properties of this compound—a phenolic acid with a long, hydrophobic alkyl tail—suggest its utility in a range of non-medical applications.

Phenolic acids are well-regarded for their antimicrobial properties and are being explored as natural food preservatives. nih.govmdpi.com The parent compound, 2,4-dihydroxybenzoic acid, has demonstrated significant antimicrobial activity against foodborne pathogens like Salmonella, E. coli, and Listeria monocytogenes. mdpi.com The addition of an alkyl chain is believed to increase the antimicrobial efficacy of phenolic acids. mdpi.com The long tridecyl chain of the target molecule could enhance its ability to integrate into and disrupt the cell membranes of spoilage microbes, potentially making it an effective agent for extending the shelf life of food products. A related compound, ethyl 2,4-dihydroxy-6-pentylbenzoate, is noted for its use as an antioxidant and preservative, further supporting this potential application. pacifichorizon.net

There is significant potential for developing novel herbicides based on the structure of alkyl-dihydroxybenzoic acids. Numerous studies have shown that derivatives of benzoic acid and related aryloxyacetic acids can act as potent herbicides. nih.govbeilstein-journals.org For example, a series of aryloxyacetic acid derivatives were synthesized as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated target for commercial herbicides. beilstein-journals.org Similarly, derivatives of 3-(2-pyridinyl)-benzothiazol-2-one, which share structural similarities, exhibit strong herbicidal activity against common weeds. nih.govnih.gov

The structure-activity relationship (SAR) studies in these reports often highlight the importance of specific substituents on the aromatic ring for activity. nih.govnih.gov Future research could synthesize and screen this compound and its derivatives for herbicidal or pesticidal activity, potentially leading to the discovery of new crop protection agents.

Table 2: Herbicidal Activity of Related Aryloxyacetic Acid Derivatives (HPPD Inhibitors)
Compound IDStructure TypeActivity Metric (Ki)EfficacySource
I12Aryloxyacetic acid derivative0.011 µMSimilar inhibitory activity to the commercial herbicide mesotrione. beilstein-journals.org
I23Aryloxyacetic acid derivative0.012 µMSimilar inhibitory activity to the commercial herbicide mesotrione. beilstein-journals.org
II4Aryloxyacetic acid derivativeNot specifiedHigh pre-emergence herbicidal activity, slightly better than mesotrione. beilstein-journals.org
Mesotrione (Commercial Herbicide)Triketone0.013 µMReference commercial herbicide. beilstein-journals.org

The amphiphilic nature of this compound makes it an interesting candidate for applications in material science.

Matrix for Mass Spectrometry: Hydrophobic alkylated dihydroxybenzoic acids (ADHB) have been successfully used as matrix additives in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. researchgate.net These additives improve the analysis of hydrophobic peptides by enhancing their co-crystallization with the matrix. The long tridecyl chain of the target compound would make it highly suitable for this application. researchgate.net

Monomers for Advanced Polymers: Dihydroxybenzoic acids can serve as monomers or building blocks for specialty polymers. chemicalbook.com For example, the related 2-hydroxyterephthalic acid is a key monomer for producing high-performance PBO fibers and can be used to create metal-organic frameworks (MOFs). nih.gov Theoretically, this compound could be polymerized or used to create functional materials where the long alkyl chain imparts specific properties like hydrophobicity or self-assembly capabilities.

Surface Modifiers and Coatings: The molecule could be used to modify surfaces, rendering them hydrophobic (water-repellent). Such properties are valuable for creating self-cleaning surfaces or anti-corrosion coatings. Organic molecules can be incorporated into protective films like Layered Double Hydroxides (LDHs) to enhance their performance on metal alloys. mdpi.com The long alkyl chain and the carboxylate head group of this compound make it an ideal candidate for intercalation into such layered materials or for direct application to surfaces to form protective, water-resistant layers.

Computational and In silico Modeling for Compound Design and Mechanism Prediction

In the realm of contemporary drug discovery and chemical biology, computational and in silico modeling have emerged as indispensable tools. These methodologies offer a rapid and cost-effective means to predict the biological activities, pharmacokinetic properties, and potential mechanisms of action of chemical compounds before their actual synthesis and experimental testing. For a molecule like this compound, which belongs to the class of phenolic lipids, these computational approaches can provide significant insights, guiding future research and the design of novel derivatives with enhanced or specific activities.

The core principle of in silico modeling lies in the use of computer simulations to analyze the interactions between a small molecule and a biological target, or to predict its properties based on its chemical structure. Key techniques in this domain include molecular docking, quantitative structure-activity relationship (QSAR) studies, and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. chemicalbook.com This is particularly useful for predicting the interaction between a ligand, such as this compound, and a protein target. By simulating the binding process, researchers can identify potential biological targets and elucidate the molecular basis of the compound's activity. For instance, studies on anacardic acids, which are structurally analogous to this compound, have utilized molecular docking to explore their inhibitory potential against various enzymes.

One such study investigated the binding of anacardic acids to the p300/CBP associated factor bromodomain (PCAF Brd), a target for cancer therapy. wikipedia.org The docking analysis revealed that anacardic acid fits into the binding pocket of PCAF Brd, with a docking score indicating a favorable binding affinity. wikipedia.org Similarly, docking studies on the p300 histone acetyltransferase (HAT) enzyme, another cancer target, showed that anacardic acid could form key interactions with catalytic site residues. nih.govphytojournal.com Another investigation focused on α-glucosidase, an enzyme relevant to diabetes. nih.gov The results demonstrated that various anacardic acid isomers could dock effectively into the active site of α-glucosidase, supporting experimental findings of their inhibitory activity. nih.gov These studies suggest that this compound could also be investigated as an inhibitor of these or other enzymes, with molecular docking serving as a primary screening tool.

Table 1: Examples of Molecular Docking Studies on Structurally Similar Anacardic Acids

Target Protein Ligand Docking Score (kcal/mol) Interacting Residues Potential Application Reference(s)
p300/CBP associated factor bromodomain (PCAF Brd) Anacardic acid -5.112 Not specified Cancer therapy wikipedia.org
p300 Histone Acetyltransferase (HAT) Anacardic acid -12.5 Trp1436, Tyr1467 Cancer therapy nih.govphytojournal.com
α-Glucosidase Anacardic acid (15:1) -8.5 Not specified Diabetes treatment nih.gov
α-Glucosidase Anacardic acid (15:2) -8.2 Not specified Diabetes treatment nih.gov
α-Glucosidase Anacardic acid (15:3) -7.9 Not specified Diabetes treatment nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the molecular descriptors (e.g., physicochemical properties, topological indices) that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives. nih.gov For this compound, a QSAR study could be designed by synthesizing a library of analogues with variations in the alkyl chain length, the substitution pattern on the aromatic ring, or the nature of the acidic group. By correlating these structural modifications with their measured biological activity against a specific target, a predictive QSAR model could be developed to guide the design of more potent compounds.

Finally, the prediction of ADMET properties is a critical step in early-stage drug discovery, as poor pharmacokinetics and toxicity are major reasons for the failure of drug candidates in clinical trials. acs.org Various web-based tools, such as SwissADME, allow for the rapid prediction of a wide range of ADMET-related properties from a molecule's structure. nih.govphytojournal.com These predictions include parameters related to physicochemical properties (e.g., lipophilicity, solubility), pharmacokinetics (e.g., gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition), drug-likeness, and medicinal chemistry friendliness. nih.gov For this compound, such predictions can help to assess its potential as a drug candidate and to identify potential liabilities that may need to be addressed through chemical modification. For example, the high lipophilicity expected from the long tridecyl chain might predict good membrane permeability but could also lead to poor aqueous solubility and high plasma protein binding.

Table 2: Predicted Physicochemical and ADMET Properties for 2,4-dihydroxy-6-alkylbenzoic Acids

Property 2,4-dihydroxy-6-propylbenzoic acid nih.gov This compound (Predicted) Significance
Physicochemical Properties
Molecular Formula C10H12O4 C20H32O4 Basic molecular information
Molecular Weight (g/mol) 196.20 336.47 Influences absorption and distribution
XLogP3 (Lipophilicity) 2.6 ~7.0 (extrapolated) Affects solubility, permeability, and metabolism
Topological Polar Surface Area (TPSA) (Ų) 77.8 77.8 Relates to hydrogen bonding potential and permeability
Hydrogen Bond Donors 3 3 Influences binding and solubility
Hydrogen Bond Acceptors 4 4 Influences binding and solubility
Pharmacokinetics (Predicted using SwissADME)
Gastrointestinal Absorption High High Likelihood of oral absorption
Blood-Brain Barrier Permeant No No Likelihood of crossing into the central nervous system
P-glycoprotein Substrate No No Potential for efflux from cells
CYP1A2 Inhibitor No Yes Potential for drug-drug interactions
CYP2C19 Inhibitor No Yes Potential for drug-drug interactions
CYP2C9 Inhibitor Yes Yes Potential for drug-drug interactions
CYP2D6 Inhibitor No Yes Potential for drug-drug interactions
CYP3A4 Inhibitor No Yes Potential for drug-drug interactions
Drug-Likeness (Predicted using SwissADME)
Lipinski's Rule of Five Violations 0 1 (XLogP3 > 5) General indicator of drug-likeness
Bioavailability Score 0.55 0.55 A score indicating the probability of having good oral bioavailability

Note: Predicted values for this compound are based on computational models and extrapolation from structurally similar compounds and should be confirmed by experimental data.

Q & A

Q. What are the established synthetic routes for 2,4-dihydroxy-6-tridecylbenzoic acid, and what reaction conditions critically influence yield?

  • Methodological Answer : The synthesis typically involves introducing the tridecyl group into a dihydroxybenzoic acid backbone. A common approach is Friedel-Crafts alkylation , where a phenolic hydroxyl group reacts with tridecyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, esterification under acidic conditions (e.g., H₂SO₄) can be used to attach the tridecyl chain to a hydroxyl group, followed by hydrolysis to regenerate the carboxylic acid . Key factors affecting yield include:
  • Catalyst concentration : Excess AlCl₃ (>1.2 equiv.) improves alkylation efficiency but may increase side reactions.
  • Temperature : Optimal alkylation occurs at 80–100°C; higher temperatures risk decomposition.
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor alkylation over esterification .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Assign hydroxyl (δ 10–12 ppm, broad) and carboxylic acid (δ 170–175 ppm) protons. The tridecyl chain shows characteristic methylene/methyl signals (δ 0.8–1.5 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻ at m/z 393.24) and fragmentation patterns .
  • UV-Vis : Detect π→π* transitions in the aromatic ring (λmax ~270 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of tridecyl group introduction in 2,4-dihydroxybenzoic acid derivatives?

  • Methodological Answer : Regioselectivity challenges arise due to competing hydroxyl group reactivity. Strategies include:
  • Protecting groups : Temporarily block the 4-hydroxy group using acetyl or benzyl protection, enabling selective alkylation at the 6-position .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., FeCl₃) to favor specific sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and improve selectivity .
  • Kinetic monitoring : Use in-situ FT-IR or HPLC to track reaction progress and adjust conditions dynamically .

Q. How should researchers address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

  • Methodological Answer : Discrepancies often stem from experimental variables:
  • Assay conditions : Compare studies using DPPH (cell-free) vs. cellular ROS assays. Pro-oxidant effects may dominate in hypoxic environments .
  • Concentration ranges : Activity may switch at thresholds (e.g., antioxidant <10 µM vs. pro-oxidant >50 µM). Perform dose-response curves across 3–4 log units .
  • Cell line variability : Test in multiple lines (e.g., HepG2, RAW264.7) to assess tissue-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that alter activity .

Q. What purification strategies effectively isolate this compound from complex reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use a mixed solvent system (e.g., ethanol:water, 7:3) to exploit differential solubility of the product (high in ethanol) vs. by-products .
  • Column chromatography : Employ reverse-phase C18 columns with gradient elution (10→90% acetonitrile in 0.1% formic acid) .
  • Acid-base extraction : Leverage the compound’s acidity (pKa ~2.5) by precipitating it at pH <3 and extracting impurities at neutral pH .
  • HPLC-PDA : For final purity validation, use a Zorbax SB-C18 column (4.6 × 250 mm, 5 µm) with isocratic elution (65% methanol, 0.1% TFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.